molecular formula C21H19ClN2O4S B319133 2-(2-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

2-(2-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B319133
M. Wt: 430.9 g/mol
InChI Key: XCFVMTVIHYJPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with a unique structure that includes a chlorophenoxy group, a methylanilino group, and a sulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the chlorophenoxy and methylanilino intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common reagents used in the synthesis include chlorophenol, methylaniline, and sulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the phenyl rings, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid in sulfuric acid for nitration reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

2-(2-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(5-((4-nitrophenyl)sulfonyl)-1,3-thiazol-2-yl)acetamide
  • 2-{4-[(benzylamino)sulfonyl]-2-chlorophenoxy}-N-(2-furylmethyl)acetamide

Uniqueness

2-(2-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H19ClN2O4S/c1-24(17-7-3-2-4-8-17)29(26,27)18-13-11-16(12-14-18)23-21(25)15-28-20-10-6-5-9-19(20)22/h2-14H,15H2,1H3,(H,23,25)

InChI Key

XCFVMTVIHYJPOG-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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